molecular formula C18H26O4 B13827267 Phthalic acid, butyl 4-methylpent-2-yl ester

Phthalic acid, butyl 4-methylpent-2-yl ester

Cat. No.: B13827267
M. Wt: 306.4 g/mol
InChI Key: LZTPMFVLYWXOSC-UHFFFAOYSA-N
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Description

Phthalic acid, butyl 4-methylpent-2-yl ester is an organic compound with the molecular formula C18H26O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is known for its applications in various industrial processes and products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic acid, butyl 4-methylpent-2-yl ester can be synthesized through the esterification of phthalic anhydride with butyl 4-methylpent-2-yl alcohol. The reaction is typically catalyzed by sulfuric acid and carried out under reflux conditions. The general reaction scheme is as follows:

Phthalic anhydride+Butyl 4-methylpent-2-yl alcoholPhthalic acid, butyl 4-methylpent-2-yl ester+Water\text{Phthalic anhydride} + \text{Butyl 4-methylpent-2-yl alcohol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Butyl 4-methylpent-2-yl alcohol→Phthalic acid, butyl 4-methylpent-2-yl ester+Water

Industrial Production Methods

In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to ensure complete conversion. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Phthalic acid, butyl 4-methylpent-2-yl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phthalic acid and butyl 4-methylpent-2-yl alcohol.

    Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Phthalic acid and butyl 4-methylpent-2-yl alcohol.

    Oxidation: Phthalic acid and other oxidation products.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Phthalic acid, butyl 4-methylpent-2-yl ester has several applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of phthalic acid, butyl 4-methylpent-2-yl ester involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions.

Comparison with Similar Compounds

Similar Compounds

    Diisobutyl phthalate: Another phthalate ester with similar plasticizing properties.

    Diethyl phthalate: Used as a plasticizer and solvent in various applications.

    Dimethyl phthalate: Commonly used in insect repellents and as a plasticizer.

Uniqueness

Phthalic acid, butyl 4-methylpent-2-yl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its molecular structure allows for specific interactions with polymers, making it particularly effective as a plasticizer in certain applications.

Properties

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

1-O-butyl 2-O-(4-methylpentan-2-yl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H26O4/c1-5-6-11-21-17(19)15-9-7-8-10-16(15)18(20)22-14(4)12-13(2)3/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

LZTPMFVLYWXOSC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C

Origin of Product

United States

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